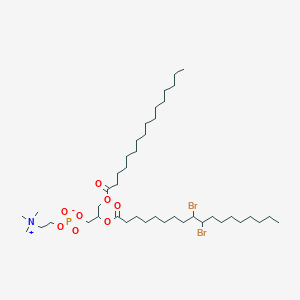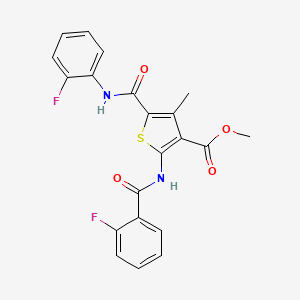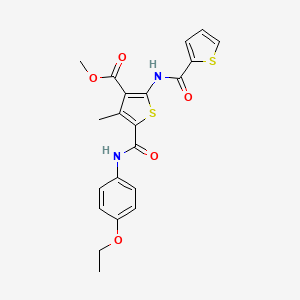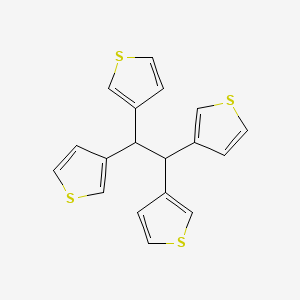
1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine is a brominated phosphatidylcholine lipid. This compound is known for its unique structure, which includes a palmitoyl group at the sn-1 position and a dibromo-stearoyl group at the sn-2 position of the glycerol backbone. The phosphocholine head group is attached to the sn-3 position. This compound is often used in biochemical and biophysical research due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine typically involves the bromination of stearic acid followed by its incorporation into the phosphatidylcholine structure. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out under controlled conditions to ensure selective bromination at the 9,10-positions of the stearic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as column chromatography or recrystallization to achieve high purity levels. The compound is then incorporated into phosphatidylcholine using enzymatic or chemical methods .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The brominated stearoyl group can be oxidized to form different products.
Reduction: The dibromo groups can be reduced to form the corresponding stearoyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding alkanes .
Scientific Research Applications
1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine has several scientific research applications:
Chemistry: Used in the study of lipid oxidation and reduction reactions.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and as a component of lipid-based therapeutics.
Industry: Utilized in the formulation of specialized lipid products for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine involves its interaction with biological membranes. The brominated stearoyl group can insert into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine: Similar structure but lacks the bromine atoms.
1-Hexadecanoyl-sn-glycero-3-phosphocholine: Contains a hexadecanoyl group instead of the dibromo-stearoyl group.
1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine: Has a stearoyl group at the sn-1 position and a palmitoyl group at the sn-2 position.
Uniqueness: The presence of the dibromo groups in 1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine makes it unique compared to other similar compounds. These bromine atoms can participate in specific chemical reactions and interactions, providing distinct properties and applications .
Properties
IUPAC Name |
[2-(9,10-dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82Br2NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-24-28-32-41(46)50-36-38(37-52-54(48,49)51-35-34-45(3,4)5)53-42(47)33-29-25-21-23-27-31-40(44)39(43)30-26-22-13-11-9-7-2/h38-40H,6-37H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGDAHUBVHYLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82Br2NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-](/img/structure/B12067975.png)
![[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12067987.png)

![(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B12067993.png)


![1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide](/img/structure/B12068006.png)
![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)



